2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound featuring a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine scaffold through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This eco-friendly approach minimizes the use of catalysts and additives, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism involves complex molecular interactions and pathways that are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Triazolo[1,5-a]pyridine: Known for its biological activities and potential therapeutic applications
Uniqueness
2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H18N6OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18N6OS/c1-15-7-9-16(10-8-15)18-13-19-21-24-25-22(27(21)11-12-28(19)26-18)30-14-20(29)23-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,29) |
InChI Key |
AVMFGBZSAGMRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5)C3=C2 |
Origin of Product |
United States |
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